Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- structure
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
CAS 번호:25317-39-9
MF:C22H16N4O7S2
메가와트:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
    • 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
    • (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
    • Brilliant Croceine 3B
    • Erionyl Red E-GR
    • Paper Scarlet A Extra
    • 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
    • Brilliant Croceine SWW
    • CHEMBL1976160
    • Brilliant Croceine MO
    • EINECS 246-826-7
    • Croceine Scarlet SS
    • Brilliant Croceine 3BA-CF
    • 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
    • Q27159435
    • Brilliant Red EMBL
    • woodstain scarlet free acid
    • 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
    • Paper Scarlet WEG
    • 25317-39-9
    • 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
    • NSC7832
    • Croceine Scarlet MOO
    • Croceine Scarlet M
    • Acid Leather Red PSNR
    • 1379505-49-3
    • Brilliant Scarlet R
    • 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
    • Brilliant Croceine
    • NSC47724
    • Brilliant Croceine LBH
    • Acidal Bright Croceine
    • Brilliant Crocein (C.I. 27290)
    • Wood Stain Scarlet NS
    • Brilliant Croceine MOOL
    • Brilliant Scarlet LC
    • Brilliant Croceine P
    • Hispacid Scarlet M
    • 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
    • Kiton Scarlet MOO
    • Ext D and C Red No. 13
    • DTXSID90859908
    • Brilliant Croceine MOO
    • Croceine Brilliant Scarlet 3BC
    • Calcocid Scarlet MOON
    • Atul Croceine Scarlet MOO
    • NS00083458
    • NSC-7832
    • SCHEMBL110351
    • Curol Brilliant Red G
    • Paper Scarlet R
    • Brilliant Croceine Scarlet N
    • Fenazo Red XG
    • Croceine Brilliant Scarlet 3BS
    • Brilliant Croceine 3BM
    • Woodstain Scarlet
    • Acilan Croceine MOO
    • Brilliant crocein
    • 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
    • Eriosin Red GR
    • Acid Red 2 Zh
    • CHEBI:87190
    • Brilliant Red 2EMBL
    • 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
    • acid red 73 (free acid form)
    • Amacid Brilliant Croceine 3BA
    • NSC-47724
    • Crocein Scarlet N
    • DTXSID701043670
    • Eniacid Brilliant Scarlet
    • C.I. Acid Red 73, disodium salt
    • Brilliant Croceine M
    • Scarlet MOO
    • Airedale Scarlet MO
    • Croceine Scarlet 3B
    • Kiton Fast Scarlet A
    • Vondacid Light Scarlet MOO
    • Java Brilliant Scarlet MOO
    • Croceine Scarlet MOON
    • 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
    • Oxanal Scarlet A
    • Croceine Acid Red
    • Acid Fast Red RN
    • Tertracid Brilliant Croceine MOO
    • Ponceau PSNR
    • Brilliant Croceine Scarlet M
    • Hidacid Brilliant Crocein Scarlet
    • 인치: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
    • InChIKey: PIEQFSVTZMAUJA-QSZPNPOGSA-N
    • 미소: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O

계산된 속성

  • 정밀분자량: 512.04618
  • 동위원소 질량: 512.04604
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 11
  • 중원자 수량: 35
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 1080
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 192
  • 소수점 매개변수 계산 참조값(XlogP): 3.9

실험적 성질

  • 밀도: 1.58
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.721
  • PSA: 178.41
추천 공급업체
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.